FAAH Inhibitory Potency: 14 nM Ki vs. 130 nM for the Pyridazine-Only Analog
The target compound exhibits a Ki of 14 nM against recombinant rat FAAH, measured via a standard radiometric assay [1]. This represents a 9.3-fold improvement in affinity compared to (Z)-1-(pyridazin-3-yl)octadec-9-en-1-one (Ki = 130 nM), the direct pyridazine-only analog lacking the oxazole spacer [2]. The insertion of the oxazole ring therefore contributes approximately -1.3 kcal/mol to the binding free energy.
| Evidence Dimension | FAAH inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | (Z)-1-(pyridazin-3-yl)octadec-9-en-1-one: 130 nM |
| Quantified Difference | 9.3-fold lower Ki (higher affinity) |
| Conditions | Recombinant rat FAAH; radiometric assay using [14C]oleamide substrate |
Why This Matters
The 9.3-fold affinity gain directly translates to lower compound requirements in enzymatic screens and potentially reduced dosing in vivo, making this the preferred tool compound for FAAH pharmacology studies.
- [1] BindingDB entry BDBM50163173. (Z)-1-(5-Pyridazin-3-yl-oxazol-2-yl)-octadec-9-en-1-one; Ki = 14 nM for rat FAAH. View Source
- [2] Therapeutic Target Database (TTD), Target T11754 (FAAH). Entry for (Z)-1-(pyridazin-3-yl)octadec-9-en-1-one; Ki = 130 nM. View Source
